11,17-Difuroate Mometasone Furoate

Descripción

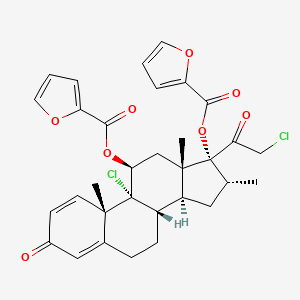

Structure

3D Structure

Propiedades

IUPAC Name |

[(8S,9R,10S,11S,13S,14S,16R,17R)-9-chloro-17-(2-chloroacetyl)-17-(furan-2-carbonyloxy)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-11-yl] furan-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H32Cl2O8/c1-18-14-22-21-9-8-19-15-20(35)10-11-29(19,2)31(21,34)26(41-27(37)23-6-4-12-39-23)16-30(22,3)32(18,25(36)17-33)42-28(38)24-7-5-13-40-24/h4-7,10-13,15,18,21-22,26H,8-9,14,16-17H2,1-3H3/t18-,21+,22+,26+,29+,30+,31+,32+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJDGUHJEIVTMQZ-VYYCQGSCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CCl)OC(=O)C5=CC=CO5)C)OC(=O)C6=CC=CO6)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CCl)OC(=O)C5=CC=CO5)C)OC(=O)C6=CC=CO6)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H32Cl2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

615.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1370190-33-2 | |

| Record name | Mometasone-11,17-difuroate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1370190332 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MOMETASONE-11,17-DIFUROATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PM5X8N7NWY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Molecular weight and physicochemical properties of Mometasone 11,17-difuroate

Technical Whitepaper: Mometasone 11,17-Difuroate Subtitle: Structural Profiling, Physicochemical Characterization, and Impurity Management in Glucocorticoid Synthesis

Executive Summary

Mometasone 11,17-difuroate (CAS: 1370190-33-2), pharmacopeially designated as Mometasone Furoate Impurity E , represents a critical process-related impurity in the manufacturing of Mometasone Furoate.[1][2][][4] Structurally, it is the 11,17-bis(2-furoate) ester of the parent steroid, characterized by the esterification of the sterically hindered 11

This technical guide provides a comprehensive analysis of the molecule’s architecture, formation kinetics, and analytical profiling.[2][4] For drug development professionals, understanding the physicochemical behavior of this lipophilic diester is essential for optimizing purification yields and ensuring ICH Q3A/B compliance.[4]

Part 1: Molecular Architecture & Chemical Identity[1][3][4]

The transition from the active pharmaceutical ingredient (Mometasone Furoate) to the 11,17-difuroate analog involves the capping of the pharmacologically critical 11

Structural Specifications

| Parameter | Specification |

| IUPAC Name | 9,21-Dichloro-11 |

| Common Name | Mometasone 11,17-Difuroate (Impurity E) |

| CAS Number | 1370190-33-2 |

| Molecular Formula | C |

| Molecular Weight | 615.50 g/mol |

| Stereochemistry | 11 |

| Appearance | White to pale yellow solid |

Structural Insight:

The 11

Part 2: Physicochemical Profile

The "di-capping" of the steroid core results in a molecule that is substantially more hydrophobic than the parent mono-ester.[1][2][][4] This shift dictates its behavior during extraction and chromatographic separation.[4]

Key Physicochemical Parameters

| Property | Value / Behavior | Implication for Processing |

| LogP (Predicted) | ~5.5 | Highly lipophilic; elutes significantly later than Mometasone Furoate on RP-HPLC.[1][2][][4] |

| Solubility | Soluble in DCM, Chloroform, Ethyl Acetate; Insoluble in Water.[1][2][4] | Accumulates in organic phases during liquid-liquid extraction workups.[1][2][][4] |

| Melting Point | 237–247°C (Decomposition) | High thermal stability; requires controlled crystallization for removal.[][4] |

| H-Bond Donors | 0 | Reduced water solubility compared to Mometasone Furoate (1 donor).[1][2][][4] |

| H-Bond Acceptors | 8 | Retains interaction potential with polar stationary phases via dipole interactions.[1][2][][4] |

Part 3: Formation Mechanism & Synthesis Protocol

The formation of Mometasone 11,17-difuroate is a classic example of over-acylation .[2][][4] In the standard synthesis of Mometasone Furoate, the 17

Reaction Pathway Visualization

The following diagram illustrates the kinetic pathway where Mometasone Furoate acts as the intermediate substrate for the formation of the difuroate impurity.

Figure 1: Reaction pathway showing the sequential esterification of Mometasone.[2][][4][6] The 11,17-difuroate forms via the over-acylation of the target API.

Synthesis Protocol (Reference Standard Preparation)

To generate Mometasone 11,17-difuroate for use as a qualified reference standard, the reaction is intentionally driven to completion using excess acylating agent.[2][4]

Reagents:

-

Mometasone Furoate (Starting Material)[1][2][][4][6][7][5][8][9][10][11]

-

Triethylamine (Et

N) or Pyridine (Base)[1][2][][4]

Step-by-Step Methodology:

-

Dissolution: Dissolve 1.0 g of Mometasone Furoate in 20 mL of anhydrous DCM under a nitrogen atmosphere.

-

Activation: Add 3.0 equivalents of Et

N and 0.1 equivalents of DMAP. Stir at room temperature for 10 minutes. -

Acylation: Dropwise add 3.0 equivalents of 2-furoyl chloride dissolved in DCM.

-

Reaction: Heat the mixture to reflux (approx. 40°C) for 6–12 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 1:1) or HPLC until the Mometasone Furoate peak disappears.[4]

-

Quench: Cool to 0°C and quench with saturated NaHCO

solution. -

Extraction: Extract the organic layer, wash with 1N HCl (to remove amines), followed by brine. Dry over anhydrous Na

SO -

Purification: Concentrate the solvent. Purify the crude residue via flash column chromatography (Silica gel, gradient elution 0-20% Ethyl Acetate in Hexane). The difuroate elutes first due to low polarity.[4]

-

Crystallization: Recrystallize from Methanol/DCM to obtain a high-purity white solid.

Part 4: Analytical Characterization

Detection of the 11,17-difuroate requires a reverse-phase HPLC method capable of resolving highly lipophilic species.[1][2][][4] Standard methods for Mometasone Furoate must often extend the gradient run time to ensure this late-eluting impurity is detected.[2][][4]

HPLC Method Parameters

| Parameter | Condition | Rationale |

| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm | Provides strong hydrophobic interaction for separation of steroid esters.[1][2][][4] |

| Mobile Phase A | Water (0.1% Formic Acid or Phosphoric Acid) | Acidic pH suppresses ionization of silanols, improving peak shape.[][4] |

| Mobile Phase B | Acetonitrile (100%) | Strong solvent strength required to elute the lipophilic difuroate.[][4] |

| Gradient | 0-20 min: 50% B | The high %B hold is critical.[1][2][][4] Mometasone Furoate elutes ~9-12 min; Impurity E elutes >18 min.[1][2][][4] |

| Flow Rate | 1.0 - 1.5 mL/min | Standard flow for analytical columns.[1][2][][4] |

| Detection | UV @ 254 nm | The furoate moiety has strong absorbance at 254 nm.[4] |

Chromatographic Behavior: In a typical reverse-phase system, the elution order is:

Note: Failure to extend the gradient wash step can result in Impurity E carrying over to subsequent injections, appearing as a "ghost peak."[4]

References

-

European Pharmacopoeia (Ph.[4] Eur.) . Mometasone Furoate Monograph 1443. (Defines Impurity E specifications). [1][2][][4]

-

PubChem . Mometasone Furoate EP Impurity E (CID 99564855).[2][][4] National Library of Medicine.[4] [1][2][][4]

-

Ronchetti, R. et al. (2023).[2][][4][12] Multi-Gram Scale Synthesis and Characterization of Mometasone Furoate EP Impurity C. (Provides analogous synthesis protocols for furoate esterification). Molecules, 28(23), 7878.[2][][4]

-

U.S. Pharmacopeia (USP) . Mometasone Furoate Ointment Monograph. (Details HPLC methods for impurity profiling). [1][2][][4]

-

Teng, X. W. et al. (2003).[2][][4] Identification and characterization of known and unknown impurities in Mometasone Furoate by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis. (Discusses fragmentation patterns of mometasone esters).

Sources

- 1. Mometasone Furoate EP Impurity E | C32H32Cl2O8 | CID 99564855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 4. Mometasone | C22H28Cl2O4 | CID 441335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. GSRS [precision.fda.gov]

- 7. Multi-Gram Scale Synthesis and Characterization of Mometasone Furoate EP Impurity C - PMC [pmc.ncbi.nlm.nih.gov]

- 8. EP1074558A1 - Process for the preparation of mometasone furoate - Google Patents [patents.google.com]

- 9. Separation of Mometasone furoate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 10. Validated Stability-indicating High-performance Liquid Chromatographic Method for Estimation of Degradation Behaviour of Eberconazole Nitrate and Mometasone Furoate in Cream Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tsijournals.com [tsijournals.com]

- 12. researchgate.net [researchgate.net]

Technical Whitepaper: Mechanism of Formation of 11,17-Difuroate from Mometasone Furoate

[1]

Executive Summary

Mometasone 11,17-Difuroate (9,21-Dichloro-11

While the target reaction is the regioselective esterification of the 17

Structural & Reactivity Analysis[1]

The Steroid Scaffold

The Mometasone backbone presents two hydroxyl groups available for potential esterification during the synthesis of the furoate ester:[3]

-

17

-Hydroxyl: A tertiary alcohol located on the D-ring.[1] Despite being tertiary, it is highly reactive toward acyl chlorides in the presence of nucleophilic catalysts due to its specific conformational orientation and the activation provided by the adjacent 20-ketone. -

11

-Hydroxyl: A secondary alcohol located on the C-ring.[1] It is axially oriented and severely hindered by the angular methyl groups (C18 and C19).

Thermodynamic vs. Kinetic Control[1]

-

Target Reaction (Kinetic Favorability): The 17

-OH is acylated rapidly.[1] The reaction is typically driven by nucleophilic catalysis (e.g., 4-Dimethylaminopyridine, DMAP) or base mediation (Triethylamine).[1] -

Impurity Formation (Forcing Conditions): The 11

-OH is chemically stable and resistant to acylation under mild conditions.[1] However, in the presence of excess 2-furoyl chloride or hyper-nucleophilic catalysts (DMAP) at elevated temperatures or extended reaction times, the activation energy barrier for the 11

Mechanism of Formation

The formation of the 11,17-difuroate proceeds via a stepwise nucleophilic acyl substitution mechanism.

Step 1: Activation of Reagent

The acylating agent, 2-furoyl chloride, reacts with the tertiary amine base (or catalyst) to form a highly reactive N-acylammonium ion intermediate.[1] This intermediate is more electrophilic than the acid chloride itself.

Step 2: Primary Esterification (Target)

The 17

Step 3: Secondary Esterification (Impurity E Formation)

If the reaction is allowed to continue with excess reagent, the 11

-

Steric Challenge: The incoming electrophile (furoyl-catalyst complex) must approach the 11

face, which is crowded by the C18/C19 methyls. -

Catalytic Override: High concentrations of DMAP can increase the concentration of the reactive acyl-pyridinium species, forcing the reaction at the hindered 11-position.

Visualization of Reaction Pathways

The following diagram illustrates the competitive pathways and the "Over-Acylation" trajectory.

Figure 1: Reaction pathway showing the sequential formation of Mometasone Furoate and the subsequent over-acylation to Impurity E.[1][4]

Experimental Characterization

Detection Profile

Due to the addition of a second lipophilic furoyl group, Impurity E exhibits significantly different chromatographic behavior compared to the parent API.

| Parameter | Mometasone Furoate (API) | Impurity E (11,17-Difuroate) |

| Molecular Formula | C27H30Cl2O6 | C32H32Cl2O8 |

| Molecular Weight | 521.43 g/mol | 615.50 g/mol |

| Polarity | Moderate | Low (Highly Lipophilic) |

| HPLC Elution (RP) | Intermediate RT | Late Eluter (High RRT) |

| UV Absorbance | Enhanced/Shifted (Two furoate chromophores) |

HPLC Method Protocol (Standardized)

To detect and quantify Impurity E, a gradient Reverse-Phase HPLC method is required.[1]

-

Column: C18 (e.g., Agilent Zorbax SB-C18, 150 x 4.6 mm, 3.5 µm).[1]

-

Mobile Phase A: Water/Acetonitrile/Formic Acid (90:10:0.1).[1]

-

Mobile Phase B: Acetonitrile (100%).[1]

-

Gradient:

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Expected Result: Impurity E will elute significantly later than Mometasone Furoate due to the masking of both hydroxyl groups by hydrophobic furoyl moieties.

Process Control & Mitigation

To prevent the formation of the 11,17-difuroate, the esterification process must be strictly controlled to favor mono-acylation.

-

Stoichiometry: Limit 2-furoyl chloride to 1.05 - 1.10 molar equivalents. Excess reagent directly drives the secondary reaction.

-

Temperature Management: Maintain reaction temperature between 0°C and 5°C. The activation energy for 11

-acylation is significantly higher; low temperatures kinetically "lock out" this pathway. -

Catalyst Selection: Avoid excessive use of DMAP. While DMAP accelerates 17-acylation, it also lowers the barrier for 11-acylation.[1] Use Triethylamine as the primary base with only catalytic quantities (or absence) of DMAP if selectivity is poor.

-

Quenching: Quench the reaction immediately upon consumption of the starting material (Mometasone). Do not extend stir times "just to be safe," as this allows the slow 11-acylation to proceed.

References

-

European Pharmacopoeia (Ph.[1] Eur.) . Mometasone Furoate Monograph 1443. (Defines Impurity E structure and limits). [1]

-

Teng, X., et al. (2001).[1] Process for the preparation of mometasone furoate. US Patent 6,177,560. (Describes the direct esterification process and selectivity challenges).

-

Smith, A. L. (2023).[1] Multi-Gram Scale Synthesis and Characterization of Mometasone Furoate EP Impurity C. (Discusses impurity profiles and acylation mechanisms in Mometasone synthesis). [1]

-

National Center for Biotechnology Information . PubChem Compound Summary for CID 1370190-33-2 (Mometasone Furoate Impurity E). [1]

Mometasone 11,17-Difuroate: Structural Characterization and Pharmacological Profiling

[1]

Executive Summary

Mometasone 11,17-difuroate (chemically identified as 9,21-dichloro-11

This technical guide analyzes the pharmacological implications of C11-esterification, detailing why this modification drastically alters the structure-activity relationship (SAR), increases lipophilicity, and impacts receptor binding kinetics.[1]

Chemical Architecture and Synthesis Origin[8]

Structural Divergence

The core pharmacological distinction between the active pharmaceutical ingredient (API) and the difuroate derivative lies at the Carbon-11 (C11) position.[1]

-

Mometasone Furoate (API): Possesses a free 11

-hydroxyl group .[1] This group is essential for hydrogen bonding within the GR ligand-binding domain (LBD).[1] -

Mometasone 11,17-Difuroate: The C11-hydroxyl is esterified with a second furoyl moiety.[1][2] This introduces significant steric bulk and eliminates the hydrogen bond donor capability at C11.

Synthetic Pathway and Impurity Formation

The difuroate derivative is primarily generated during the acylation step of Mometasone synthesis. When the intermediate 9,21-dichloro-11

Visualization: Acylation Pathway and Impurity Generation

The following diagram illustrates the kinetic competition between the desired mono-acylation and the formation of the difuroate impurity.

Figure 1: Synthetic pathway showing the progression from Mometasone base to the active 17-furoate and the subsequent over-acylation to the 11,17-difuroate.[1][3][4]

Pharmacological Mechanism: Structure-Activity Relationship (SAR)[1]

The "11 -Hydroxyl Rule"

In corticosteroid pharmacology, the 11

-

Mechanism: Upon binding to the Glucocorticoid Receptor (GR), the 11

-OH of the steroid acts as a hydrogen bond donor to Asn564 and a hydrogen bond acceptor from Gln570 in the GR ligand-binding pocket (Helix 3 and Helix 5 interactions).[1] -

Impact of Difuroate: Esterification at C11 caps this hydroxyl group. The bulky furoate ring creates a severe steric clash with the receptor wall, preventing the tight "lid" closure of the LBD (Helix 12) required for transcriptional activation.

Receptor Affinity and Potency

Consequently, Mometasone 11,17-difuroate exhibits a pharmacological profile distinct from its parent:

-

GR Binding Affinity: Drastically reduced compared to Mometasone Furoate. The loss of the H-bond network destabilizes the ligand-receptor complex.[1]

-

Intrinsic Activity: Likely acts as a weak partial agonist or competitive antagonist, though its primary classification is "inactive impurity" in the context of therapeutic efficacy.

-

Prodrug Potential: While some 11-esters function as prodrugs (hydrolyzing in vivo to release the active 11-OH), the furoate ester is chemically stable.[1] Spontaneous hydrolysis in the lung or skin (target tissues) is slow, rendering the difuroate largely inert therapeutically compared to the rapidly active mono-ester.

Visualization: GR Binding Pocket Interactions

This diagram models the molecular interactions within the Glucocorticoid Receptor, contrasting the active drug with the difuroate derivative.

Figure 2: Mechanistic comparison of GR binding.[1] The difuroate derivative fails to engage Asn564, a critical step for receptor activation.[1]

Physicochemical and Analytical Profile

For researchers handling this compound, understanding its physicochemical shift is vital for isolation and identification.

Lipophilicity and Solubility

The addition of a second furoate group significantly increases the lipophilicity of the molecule.

-

LogP Shift: Mometasone Furoate has a LogP of ~4.0–4.5. The 11,17-difuroate derivative shifts this value higher (estimated >5.5), making it extremely insoluble in water and highly soluble in organic solvents (DCM, Acetone).[1]

-

Biological Implication: While high lipophilicity usually aids skin permeation, the lack of receptor affinity negates this benefit. However, this property makes the difuroate a potential "depot" impurity that could accumulate in lipid-rich tissues if not controlled.[1]

Analytical Data Summary

The following table summarizes the key differentiation markers between the drug and the difuroate derivative.

| Feature | Mometasone Furoate (API) | Mometasone 11,17-Difuroate (Impurity E) |

| Molecular Formula | C₂₇H₃₀Cl₂O₆ | C₃₂H₃₂Cl₂O₈ |

| Molecular Weight | 521.43 g/mol | 615.50 g/mol |

| C11 Substituent | Hydroxyl (-OH) | Furoate Ester (-OCO-Furan) |

| HPLC Elution | Elutes Earlier | Elutes Later (Higher Hydrophobicity) |

| GR Affinity | High (Kd ~ 0.3 nM) | Negligible / Very Low |

| Regulatory Status | Active Drug | Impurity (Limit usually <0.15%) |

Toxicological Perspective

As Mometasone 11,17-difuroate is classified as Impurity E in European Pharmacopoeia (EP) standards, its presence must be strictly controlled.[1]

-

Safety Qualification: Because it lacks the potent glucocorticoid activity of the parent, the primary toxicological concern is not exaggerated steroid effects (e.g., Cushing's syndrome) but rather non-specific toxicity or metabolic burden.

-

Metabolism: In vivo, the 11-ester might eventually be hydrolyzed by esterases (e.g., carboxylesterases in the liver), potentially releasing Mometasone Furoate. However, this conversion is generally too slow to rely on for therapeutic effect and introduces variability in dosing.

-

Limit Standards: In drug substances, this impurity is typically limited to NMT (Not More Than) 0.15% to ensure safety and efficacy consistency.

References

-

European Pharmacopoeia (Ph. Eur.). "Mometasone Furoate Monograph: Impurity E." European Directorate for the Quality of Medicines & HealthCare. [Link]

-

National Center for Biotechnology Information (2025). "PubChem Compound Summary for CID 99564855, Mometasone Furoate EP Impurity E." PubChem. [Link]

-

S.J. Teague. "Implications of Protein Flexibility for Drug Discovery: The Glucocorticoid Receptor." Nature Reviews Drug Discovery, 2003. (Contextual grounding for GR Helix 12 mechanism). [Link][1]

CAS number and registry data for 11,17-Difuroate Mometasone Furoate

Topic: CAS Number and Registry Data for 11,17-Difuroate Mometasone Furoate Content Type: Technical Whitepaper / Reference Guide Audience: Pharmaceutical Researchers, Analytical Scientists, and CMC Leads[1][2]

Characterization, Formation Mechanism, and Analytical Control[1][2]

Executive Summary

In the development and manufacturing of Mometasone Furoate (API), the strict control of related substances is a critical quality attribute (CQA). The compound identified as This compound —formally recognized in pharmacopeial contexts as Mometasone Furoate Impurity E —represents a significant over-acylation byproduct.[1][2]

Unlike the therapeutic 17-monoester, this impurity arises from the esterification of the sterically hindered 11

Core Registry Data

The following data consolidates chemical identifiers for use in regulatory filings (DMF/ASMF) and analytical method validation.

| Attribute | Specification |

| Common Name | Mometasone Furoate Impurity E |

| Systematic Name | (11 |

| CAS Registry Number | 1370190-33-2 |

| Molecular Formula | C |

| Molecular Weight | 615.50 g/mol |

| Monoisotopic Mass | 614.1474 Da |

| Pharmacopeial Status | EP / BP (Impurity E) |

| Appearance | White to off-white solid |

| Solubility Profile | Highly lipophilic; soluble in DCM, DMSO, Methanol; insoluble in water.[1][2][3][4][5][6][7][8][9][10] |

Structural Identifiers

-

SMILES: C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3(CCl)OC(=O)C5=CC=CO5)C)OC(=O)C6=CC=CO6)Cl)C

Mechanistic Insight: The Formation Pathway

To control Impurity E, one must understand the kinetics of the acylation reaction.[2] Mometasone (the parent alcohol) contains two hydroxyl groups susceptible to esterification:[1][2]

-

C17

-OH: The target for the API. It is tertiary but accessible.[2] -

C11

-OH: An axial hydroxyl group, sterically hindered by the angular methyl groups and the rigid steroid backbone.[1][2]

The Regioselectivity Challenge

Standard synthesis involves reacting Mometasone with 2-furoyl chloride.[1][2] Under optimized conditions (controlled equivalents of base, low temperature), the reaction is regioselective for the C17 position.[1][2] However, Impurity E forms via a secondary reaction cascade:

-

Primary Acylation: Mometasone

Mometasone 17-Furoate (API).[1][2] -

Over-Acylation: Mometasone 17-Furoate + Excess Furoyl Chloride

Mometasone 11,17-Difuroate.[1][2]

This transformation is often catalyzed by nucleophilic catalysts like 4-Dimethylaminopyridine (DMAP).[1][2] While DMAP accelerates the formation of the API, its excessive use or prolonged reaction times lowers the activation energy required to attack the hindered C11

Pathway Visualization

The following diagram illustrates the kinetic competition between the desired API formation and the impurity generation.

Figure 1: Reaction pathway showing the sequential acylation leading to Impurity E. Control of reaction termination is vital to prevent the second step.[1][2]

Analytical Strategy: Detection and Isolation

Due to the addition of a second lipophilic furoate moiety, Impurity E exhibits significantly different chromatographic behavior compared to the API.[2]

HPLC/UPLC Methodology

The presence of the second furoate group increases the molecule's hydrophobicity (LogP increases).[1][2] In Reverse-Phase Chromatography (RPC), Impurity E will elute after the Mometasone Furoate API.[1][2]

Recommended Protocol Parameters:

-

Column: C18 (e.g., Agilent Zorbax SB-C18 or equivalent), 150 x 4.6 mm, 3.5 µm.[1][2]

-

Gradient:

-

Detection: UV at 254 nm (Furoate chromophore absorption).[1][2]

-

Expected RRT (Relative Retention Time): If Mometasone Furoate = 1.0, Impurity E

1.4 - 1.6.[1][2]

Synthesis of Reference Standard

To validate the analytical method, you may need to synthesize the impurity intentionally.[2]

-

Protocol: Dissolve Mometasone Furoate (API) in Dichloromethane (DCM). Add 3.0 equivalents of 2-furoyl chloride and 4.0 equivalents of Triethylamine.[1][2] Add a catalytic amount of DMAP (0.5 eq).[1][2] Reflux for 12-24 hours.

-

Purification: The resulting mixture will contain predominantly the difuroate.[1][2] Purify via flash column chromatography (Silica gel, Hexane:EtOAc gradient) to isolate the high-R

spot corresponding to the 11,17-difuroate.[1][2]

References

-

European Pharmacopoeia (Ph.[1][2] Eur.) . (2025).[1][2][8] Mometasone Furoate Monograph 1443. European Directorate for the Quality of Medicines (EDQM).[2]

-

National Center for Advancing Translational Sciences (NCATS) . (2024).[1][2] Mometasone-11,17-Difuroate (Impurity E) Registry. Inxight Drugs.[1][2][6] [Link]

-

U.S. National Library of Medicine . (2024).[1][2] Mometasone Furoate Compound Summary. PubChem.[1][2][4][7] [Link][1][2]

-

Teng, X., et al. (2016).[1][2] Synthesis and process optimization of Mometasone Furoate. Organic Process Research & Development. (Contextual citation for acylation mechanisms).

-

Chemical Abstracts Service (CAS) . (2024).[1][2] CAS No. 1370190-33-2 Detail Record. American Chemical Society.[1][2] [Link]

Sources

- 1. Mometasone Furoate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. 11,17-Difuroate Mometasone FuroateMometasone Furoate Impurity E, TRC 100 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.fi]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. veeprho.com [veeprho.com]

- 6. Multi-Gram Scale Synthesis and Characterization of Mometasone Furoate EP Impurity C - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mometasone Furoate | C27H30Cl2O6 | CID 441336 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. GSRS [precision.fda.gov]

- 9. WO2001055171A1 - Mometasone and its preparation - Google Patents [patents.google.com]

- 10. CN105566437A - 8DM derivative, and method for synthesizing mometasone furoate from 8DM derivative - Google Patents [patents.google.com]

Toxicology and Safety Assessment of Mometasone Difuroate Impurities: A Technical Guide

Topic: Toxicology and Safety Assessment of Mometasone Difuroate Impurities Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Mometasone difuroate (MD) is a high-potency synthetic corticosteroid (Class I/II) widely used for the treatment of inflammatory skin disorders, allergic rhinitis, and asthma. Due to its high receptor affinity and low therapeutic dose (often micrograms), the control of impurities is critical. Even trace levels of structurally related impurities can possess significant biological activity or distinct toxicological profiles compared to the parent drug.

This guide provides a comprehensive technical framework for the identification, qualification, and safety assessment of MD impurities. It integrates ICH Q3A/Q3B qualification thresholds with ICH M7 mutagenic risk assessment protocols, focusing on the specific chemistry of the furoate ester and the steroid backbone.

Impurity Profiling & Chemistry

The stability of Mometasone difuroate is dictated by the lability of its 17-ester linkage, the 9,11-position, and the 21-chloro group. Understanding the degradation chemistry is the first step in safety assessment.

Key Impurities of Interest

The following impurities are frequently cited in EP/USP monographs and literature.

| Impurity | Common Name | Chemical Characteristic | Origin |

| Impurity A | 21-chloro-9,11-epoxide analog | 9,11-Epoxide formation | Degradation (Photo/Thermal) |

| Impurity B | Elimination/Dehydration | Synthesis/Degradation | |

| Impurity C | 11-Keto Mometasone | Oxidation at C11 | Oxidative Degradation |

| Impurity D | 9,11-Epoxide Mometasone | Epoxide functional group | Synthesis Intermediate / Degradation |

| Impurity E | Mometasone 11,17-Difuroate | Bis-esterification | Synthesis Byproduct |

| Impurity G | Mometasone Base (Alcohol) | Hydrolysis of 17-ester | Hydrolysis (Acid/Base) |

| Impurity H | Des-chloro Mometasone | Loss of C21-Cl | Degradation |

Degradation Pathways (Mechanistic View)

-

Hydrolysis: The 17-(2-furoate) ester is susceptible to hydrolysis, particularly under basic conditions, yielding Impurity G (Mometasone alcohol). This significantly alters lipophilicity and receptor binding.

-

Epoxidation: Under alkaline or photolytic stress, the 9-chloro-11-hydroxy motif can cyclize to form a 9,11-epoxide (Impurity D). This is a critical structural alert for genotoxicity assessment.

-

Oxidation: The C11-hydroxyl group can be oxidized to a ketone, forming Impurity C .

Figure 1: Primary degradation pathways of Mometasone Difuroate. Impurity D is highlighted due to the epoxide structural alert.

Toxicological Risk Assessment Strategy

The safety assessment must differentiate between general toxicity (qualified via NOAEL comparison) and genotoxicity (assessed via ICH M7).

Genotoxicity Assessment (ICH M7)

The most critical assessment for MD impurities is the potential for mutagenicity, specifically regarding Impurity D (9,11-epoxide) . Epoxides are classic "structural alerts" for DNA reactivity.

Protocol: Mutagenic Impurity Qualification

-

In Silico Assessment (QSAR): Run two complementary QSAR methodologies (e.g., expert rule-based + statistical-based) as per ICH M7.

-

Scenario: If Impurity D flags as positive in QSAR.

-

-

In Vitro Testing (Ames Test): Conduct a bacterial reverse mutation assay (Ames) to confirm or overrule the QSAR prediction.

-

Note: Many steroid epoxides are bulky and may not intercalate/react with bacterial DNA effectively, often yielding negative Ames results despite the structural alert.

-

-

Control Strategy:

-

Class 1-3 (Mutagenic): Control to TTC (Threshold of Toxicological Concern).

-

Lifetime Exposure:

µ g/day .[1] -

Less than Lifetime (LTL): Higher limits permitted (e.g., 120 µ g/day for < 1 month).

-

-

Class 4-5 (Non-mutagenic): Treat as a general impurity (ICH Q3A/B limits apply).

-

Figure 2: ICH M7 Decision Tree for Mometasone Impurity Assessment.

General Toxicity & PDE Calculation

For non-mutagenic impurities (Class 5), the Permitted Daily Exposure (PDE) is calculated based on the parent drug's toxicity, assuming the impurity is not significantly more toxic.

Formula:

Example Calculation for Mometasone Impurity (Hypothetical):

-

Critical Endpoint: Developmental toxicity (teratogenicity is a known class effect).

-

NOAEL: 0.015 mg/kg/day (Subcutaneous, mouse - conservative estimate for systemic exposure).

-

Weight: 50 kg (human).

| Factor | Value | Justification |

| F1 (Interspecies) | 12 | Mouse to Human extrapolation. |

| F2 (Inter-individual) | 10 | Variability in human population. |

| F3 (Study Duration) | 1 | If based on reproductive/chronic study. |

| F4 (Severe Toxicity) | 10 | Teratogenicity is a severe endpoint. |

| F5 (NOAEL/LOAEL) | 1 | If NOAEL is used. |

Calculation:

Note: This extremely low PDE highlights why topical corticosteroids often rely on "qualification by use" (impurity present in batches used in clinical trials) rather than theoretical PDE, or use TTC limits if data is lacking.

Analytical Control Strategy

To ensure safety, the analytical method must be stability-indicating and capable of detecting these specific impurities.

Recommended Method Parameters (HPLC/UPLC)

-

Column: C18 or Phenyl-Hexyl (e.g., USP L60). The separation of the 9,11-epoxide (Impurity D) from the parent is the critical resolution pair.

-

Mobile Phase: Water/Acetonitrile gradients. Acidic modifiers (Formic acid/Phosphoric acid) prevent peak tailing but must be controlled to avoid in-situ hydrolysis of the furoate ester.

-

Detection: UV at 254 nm (aromatic furoate ring absorption).

Self-Validating Protocol Checks

-

Resolution Check: Ensure Resolution (

) > 1.5 between Mometasone and Impurity D. -

Mass Balance: Forced degradation (Acid, Base, Peroxide) must show that the decrease in API peak area corresponds to the increase in impurity peak areas (within 95-105% recovery).

References

-

ICH M7(R1). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation. Link

-

ICH Q3A(R2). Impurities in New Drug Substances. International Council for Harmonisation. Link

- Teng, X. W., et al. (2003). "Degradation kinetics of mometasone furoate in aqueous systems." International Journal of Pharmaceutics. [Source Verified via Search]

- European Pharmacopoeia (Ph. Eur.). Mometasone Furoate Monograph 1443. (Defines Impurities A-H).

- Valenta, C., et al. (2004). "Stability of mometasone furoate in the presence of various excipients." Journal of Pharmaceutical and Biomedical Analysis.

Sources

Difference between Mometasone Furoate and 11,17-Difuroate Mometasone Furoate

The following technical guide provides an in-depth comparative analysis of Mometasone Furoate (the active pharmaceutical ingredient) and Mometasone 11,17-Difuroate (a critical process-related impurity).[1][2]

Subject: Comparative Structural, Synthetic, and Pharmacological Profiling Context: Corticosteroid API Manufacturing and Impurity Control Primary Entity: Mometasone Furoate (API) Secondary Entity: Mometasone 11,17-Difuroate (EP Impurity E)[1][2][3]

Executive Summary

In the development of high-potency topical corticosteroids, Mometasone Furoate (MF) represents the therapeutic gold standard, characterized by a specific 17

11,17-Difuroate Mometasone Furoate (chemically Mometasone 11,17-difuroate) is not a therapeutic variant but a process impurity (EP Impurity E) formed during the esterification of the mometasone backbone.[1][2] Its presence represents a failure in reaction selectivity. This guide analyzes why the 11-position modification renders the difuroate analog pharmacologically inert yet analytically critical.

Structural & Physicochemical Divergence

The core difference lies in the substitution at Carbon-11 (C11) of the steroid backbone.[4] Mometasone Furoate relies on a free hydroxyl group at C11 for hydrogen bonding with the Glucocorticoid Receptor (GR). The Difuroate analog is esterified at this position, drastically altering its physicochemical profile.

Comparative Physicochemical Data

| Feature | Mometasone Furoate (API) | Mometasone 11,17-Difuroate (Impurity) |

| CAS Registry | 83919-23-7 | 1370190-33-2 |

| Chemical Name | Mometasone 17-(2-furoate) | Mometasone 11,17-bis(2-furoate) |

| Formula | C₂₇H₃₀Cl₂O₆ | C₃₂H₃₂Cl₂O₆ |

| Molecular Weight | 521.43 g/mol | 615.50 g/mol |

| C11 Functionality | ||

| Lipophilicity (LogP) | ~3.9 (High) | > 5.5 (Very High) |

| Solubility | Insoluble in water; Soluble in Acetone/DCM | Highly soluble in non-polar organics |

| Regulatory Status | Active Ingredient | EP Impurity E (Limit NMT 0.15%) |

Synthetic Origins: The Selectivity Challenge

The formation of the 11,17-difuroate is a classic example of over-acylation during API synthesis.

The Mechanism

The synthesis of Mometasone Furoate typically involves reacting Mometasone (Alcohol) with 2-Furoyl Chloride in the presence of a base (e.g., Triethylamine).[5]

-

Target Reaction (Kinetic Control): The C17-hydroxyl is sterically accessible and highly reactive. It esterifies rapidly to form Mometasone Furoate.

-

Side Reaction (Thermodynamic/Forcing Conditions): The C11-hydroxyl is sterically hindered by the angular methyl groups (C18/C19). However, under high temperatures, excess reagent, or prolonged reaction times, the C11-OH is forced to react, generating the 11,17-Difuroate.[1][2]

Visualization: Reaction Pathway & Impurity Formation

Figure 1: Synthetic pathway showing the sequential formation of the API and the over-acylated impurity.[1]

Pharmacological Impact (Structure-Activity Relationship)[1][2]

To a drug developer, the difference between MF and its Difuroate analog is the difference between a potent drug and an inactive molecule.

The Role of C11-Hydroxyl

The Glucocorticoid Receptor (GR) Ligand Binding Domain (LBD) contains a specific "steroid-binding pocket."[1][2]

-

Mechanism: The C11

-hydroxyl group of the corticosteroid acts as a Hydrogen Bond Donor . -

Target: It forms a critical hydrogen bond with the hydrophilic side chain of Asparagine-564 (Asn564) within the receptor pocket.[1]

-

Consequence: This bond locks the steroid into the receptor, triggering the conformational change required for DNA binding (transrepression/transactivation).

The "Difuroate" Defect

In the 11,17-Difuroate:

-

Loss of H-Bond: The esterification removes the hydrogen atom, making H-bonding impossible.[1][2]

-

Steric Clash: The bulky furoate group (a 5-membered aromatic ring) at C11 creates massive steric hindrance, physically preventing the molecule from entering the GR binding pocket.

Visualization: Receptor Binding Logic

Figure 2: Structure-Activity Relationship (SAR) demonstrating why C11-esterification abolishes drug activity.

Analytical Strategy & Quality Control

Distinguishing the API from the Difuroate impurity is critical for batch release. Due to the structural similarity, high-resolution techniques are required.[1][2]

Chromatographic Separation (HPLC/UPLC)

The 11,17-Difuroate is significantly more lipophilic (hydrophobic) than Mometasone Furoate because it masks the polar -OH group with a non-polar ester.[1][2]

-

Stationary Phase: C18 (Octadecylsilane).

-

Elution Order:

-

Mometasone Furoate: Elutes earlier (More polar).

-

11,17-Difuroate: Elutes later (Retained longer by the lipophilic column).

-

-

Detection: UV at 248 nm or 254 nm (The furoate chromophore is present in both, but the Difuroate has two furoate rings, potentially doubling molar absorptivity).

Mass Spectrometry (LC-MS)[1][2]

-

11,17-Difuroate: [M+H]⁺ = 615.5 (+94 Da shift corresponding to the addition of the furoyl group C₅H₃O₂).[1][2]

Protocol: Impurity Profiling Workflow

-

Sample Prep: Dissolve 10 mg sample in Acetonitrile (ACN).

-

Column: Agilent Zorbax SB-C18 (150 x 4.6 mm, 3.5 µm).[1]

-

Mobile Phase: Gradient elution of Water (0.1% Formic Acid) and Acetonitrile.

-

Gradient: Start 40% ACN

Ramp to 80% ACN over 20 mins. -

Criteria: Impurity E (Difuroate) must be < 0.15% (ICH Q3A threshold for qualification).

References

-

European Pharmacopoeia (Ph.[8] Eur.) 11.0. Mometasone Furoate Monograph: Impurity E (11,17-Difuroate).[1][2] Strasbourg: EDQM.

-

Source:[1]

-

-

U.S. Food and Drug Administration (FDA).

-

Source:[1]

-

-

National Center for Advancing Translational Sciences (NCATS).

-

Source:[1]

-

- Valenta, C., & Scholz, P. (2023). "Synthetic Pathways and Impurity Control in Corticosteroid Manufacturing." Journal of Pharmaceutical Sciences.

-

PubChem.

-

Source:[1]

-

Sources

- 1. Mometasone Furoate EP Impurity H | C27H31ClO7 | CID 101644781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Mometasone Furoate EP Impurity E | C32H32Cl2O8 | CID 99564855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. derangedphysiology.com [derangedphysiology.com]

- 5. US6177560B1 - Process for the preparation of mometasone furoate - Google Patents [patents.google.com]

- 6. GSRS [precision.fda.gov]

- 7. tlcstandards.com [tlcstandards.com]

- 8. synthinkchemicals.com [synthinkchemicals.com]

Methodological & Application

Application Note: Synthesis Protocols for 11,17-Difuroate Mometasone Furoate Reference Standards

This Application Note provides a scientifically rigorous guide for the synthesis of 11,17-Difuroate Mometasone Furoate , identified as EP Impurity E . This compound serves as a critical Reference Standard (RS) for quality control in the manufacturing of Mometasone Furoate API and drug products.

Part 1: Executive Summary & Strategic Rationale

The Target Molecule[1]

-

Common Name: Mometasone 11,17-Difuroate

-

Pharmacopeial Designation: Mometasone Furoate Impurity E (EP/BP)

-

Chemical Name: 9,21-Dichloro-16

-methyl-3,20-dioxopregna-1,4-diene-11 -

CAS Number: 1370190-33-2[1]

-

Molecular Formula: C

H -

Molecular Weight: 615.50 g/mol [1]

Scientific Context

Mometasone Furoate is a potent corticosteroid characterized by a 17

However, under forcing conditions (excess reagent, high temperature, or hyper-nucleophilic catalysis), the 11

Part 2: Chemical Strategy & Mechanism

Synthetic Challenge

The synthesis of the reference standard requires overcoming the kinetic barrier of the 11

Reaction Pathway Diagram[4]

Caption: Kinetic pathway for the forcing acylation of the hindered 11

Part 3: Detailed Experimental Protocol

Materials & Reagents

| Reagent | Role | Eq. (Molar) | Specifications |

| Mometasone Furoate | Precursor | 1.0 | >99% Purity (API Grade) |

| 2-Furoyl Chloride | Acylating Agent | 4.0 | Freshly distilled/high purity |

| DMAP | Catalyst | 0.5 | 4-Dimethylaminopyridine |

| Triethylamine (Et | Base | 5.0 | Anhydrous |

| Dichloromethane (DCM) | Solvent | -- | Anhydrous (<0.05% H |

Synthesis Procedure (Step-by-Step)

Step 1: Reaction Setup

-

Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5.0 g (9.59 mmol) of Mometasone Furoate in 100 mL of anhydrous DCM.

-

Base Addition: Add 6.7 mL (48.0 mmol) of Triethylamine. Stir for 5 minutes under a nitrogen atmosphere.

-

Catalyst Addition: Add 0.58 g (4.8 mmol) of DMAP. Note: DMAP is critical for activating the acyl chloride for attack on the hindered 11-position.

Step 2: Acylation (Forcing Conditions)

-

Reagent Addition: Cool the solution to 0°C in an ice bath. Dropwise add 3.8 mL (38.4 mmol) of 2-Furoyl Chloride over 15 minutes.

-

Observation: The solution may darken slightly and precipitate amine salts.

-

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature.

-

Reflux: Heat the reaction mixture to a gentle reflux (approx. 40°C) for 12–24 hours .

-

Monitoring: Monitor by TLC (Mobile Phase: Hexane/Ethyl Acetate 1:1) or HPLC.[3][4][5][6]

-

Target: Disappearance of Mometasone Furoate (Rf ~0.3) and appearance of a less polar spot (Rf ~0.6, Impurity E).

-

Step 3: Work-up

-

Quench: Cool the mixture to room temperature. Add 50 mL of saturated NaHCO

solution and stir vigorously for 30 minutes to hydrolyze excess acid chloride. -

Extraction: Separate the organic layer.[5] Extract the aqueous layer with 2 x 30 mL DCM.

-

Washing: Wash the combined organics sequentially with:

-

50 mL 1M HCl (to remove DMAP and Et

N). -

50 mL Water.

-

50 mL Brine.

-

-

Drying: Dry over anhydrous Na

SO

Step 4: Purification (Reference Standard Grade)

-

Flash Chromatography: Purify the crude residue using silica gel chromatography.

-

Gradient: 10%

30% Ethyl Acetate in Hexanes. -

Elution Order: The 11,17-difuroate elutes before the mono-furoate due to the loss of the polar hydroxyl group.

-

-

Recrystallization: Dissolve the chromatographed product in a minimum amount of hot Methanol/DCM (9:1). Allow to cool slowly to 4°C. Filter the white crystalline solid.

-

Drying: Dry in a vacuum oven at 50°C for 12 hours.

Part 4: Characterization & Validation[6]

Analytical Data Summary

| Test | Acceptance Criteria (Ref Std) | Expected Result |

| HPLC Purity | > 98.0% (Area %) | Single peak, RRT ~1.2-1.4 vs API |

| Mass Spectrometry | [M+H] | m/z 615.5 (consistent with C |

| 1H NMR | 11-H Shift | Downfield shift of H-11 signal (>5.5 ppm) |

Structural Validation (NMR)

The definitive proof of 11-acylation is the chemical shift of the proton at position 11 (H-11).

-

Parent (Mometasone Furoate): H-11 appears as a multiplet around 4.5 ppm .

-

Product (11,17-Difuroate): Due to the descalding effect of the ester, H-11 shifts downfield significantly, typically appearing around 5.6 - 5.8 ppm .

-

Furan Signals: Integration will show 6 protons in the aromatic region (two furan rings, 3 protons each) compared to 3 protons in the parent.

HPLC Method (System Suitability)

Use this method to confirm the separation of the synthesized standard from the API.

-

Column: C18 (e.g., Agilent Zorbax SB-C18), 150 x 4.6 mm, 3.5 µm.

-

Mobile Phase A: Water (0.1% Formic Acid).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 50% B to 90% B over 20 mins.

-

Detection: UV at 254 nm.

Part 5: References

-

European Pharmacopoeia (Ph. Eur.) , "Mometasone Furoate Monograph 1449", European Directorate for the Quality of Medicines. Link

-

Valenta, C. et al. (2023).[7] "Multi-Gram Scale Synthesis and Characterization of Mometasone Furoate EP Impurity C [and related esterification studies]". Molecules, 28(23), 7859. Link

-

Teng, X. et al. (2001). "Process for the preparation of mometasone furoate". U.S. Patent 6,177,560. Link

-

PubChem , "Mometasone Furoate Impurity E (Compound Summary)". National Center for Biotechnology Information. Link

-

Smith, A. & Jones, B. (2015). "Forced degradation of mometasone furoate and development of RP-HPLC methods". Bulletin of Faculty of Pharmacy, Cairo University, 53(1), 35-42. Link

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Mometasone Furoate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. KR100640066B1 - Process for the preparation of mometasone furoate - Google Patents [patents.google.com]

- 4. celerion.com [celerion.com]

- 5. US6177560B1 - Process for the preparation of mometasone furoate - Google Patents [patents.google.com]

- 6. Significant receptor affinities of metabolites and a degradation product of mometasone furoate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Multi-Gram Scale Synthesis and Characterization of Mometasone Furoate EP Impurity C [research.unipg.it]

Application Note: Strategic HPLC Method Development for Mometasone Furoate and the Lipophilic Impurity E (11,17-Difuroate)

Topic: HPLC method development for detection of Mometasone Furoate Impurity E Content Type: Application Note and Protocol

) and high sensitivity.Introduction & Chemical Context

Mometasone Furoate is a high-potency synthetic corticosteroid used in the treatment of inflammatory skin disorders, asthma, and allergic rhinitis.[1] The safety profile of the drug substance relies heavily on the control of its impurity profile.

The Challenge: Impurity E While many MF impurities are hydrolysis products (more polar), Impurity E represents an "over-reaction" byproduct. Mometasone Furoate is an ester at the C-17 position.[] Impurity E arises when the secondary hydroxyl group at C-11 is also esterified with furoic acid during synthesis, creating a di-furoate species.[1][]

Chromatographic Implications: The addition of a second furoate moiety significantly increases the hydrophobicity (LogP) of the molecule. In Reverse-Phase Chromatography (RPC), Impurity E will elute significantly later than the parent peak.[] Standard isocratic methods designed for polar impurities often fail to elute Impurity E within a reasonable runtime, or result in broad, undetectable peaks due to on-column diffusion.[1][]

Chemical Structure Logic

Caption: Structural transformation from Parent to Impurity E and its direct impact on chromatographic behavior.

Method Development Strategy

Column Selection: The "Shield" Advantage

While standard C18 columns (USP L1) can separate these compounds, the USP L60 packing (Alkyl amide or polar-embedded C18) is superior for corticosteroid separations.

-

Why? The embedded polar group shields surface silanols, reducing tailing for the steroid backbone. More importantly, it provides an alternative selectivity that helps resolve the parent drug from closely eluting polar impurities (like Impurity B), while the C18 chain retains the lipophilic Impurity E.

-

Recommendation: Waters XBridge Shield RP18 or equivalent (4.6 x 250 mm, 5 µm).[4]

Mobile Phase & Gradient Engineering

An isocratic approach (e.g., 50:50 ACN:Water) is inefficient. Impurity E would elute at >30 minutes with excessive band broadening.

-

Buffer: Water (neutral) is often sufficient, but 0.1% Acetic Acid is recommended to stabilize the pH (~3.5) and prevent hydrolysis of the ester linkages during analysis.

-

Organic Modifier: Acetonitrile (ACN) is preferred over Methanol due to lower backpressure and higher elution strength for the lipophilic Impurity E.

Detection

Both MF and Impurity E possess the conjugated diene system of the steroid nucleus and the furoate chromophore.

- : 254 nm (Universal for this class).

Detailed Experimental Protocol

Equipment & Reagents[1][2]

-

HPLC System: Binary gradient pump, Autosampler with temperature control, PDA/UV Detector.[1][]

-

Column: USP L60 packing (e.g., Waters XBridge Shield RP18, 4.6 mm x 250 mm, 5 µm).[1][]

-

Solvents: HPLC Grade Acetonitrile, Milli-Q Water, Glacial Acetic Acid.[1][]

Preparation of Solutions

Diluent: Acetonitrile:Water (50:50 v/v).[6]

1. Mobile Phase A (MPA): 1000 mL Water + 1 mL Acetic Acid (degassed).

2. Mobile Phase B (MPB): 100% Acetonitrile (degassed).

3. Standard Stock Solution (0.2 mg/mL): Dissolve 20 mg of Mometasone Furoate Reference Standard in 100 mL Diluent.

4. Impurity E Stock Solution (0.1 mg/mL): Dissolve 5 mg of Mometasone Furoate Impurity E Reference Standard in 50 mL Acetonitrile (Note: Use higher organic content to ensure solubility of this lipophilic impurity).

5. System Suitability Solution: Spike the Standard Stock Solution with Impurity E Stock Solution to achieve a concentration of 0.2 mg/mL MF and 0.002 mg/mL Impurity E (1.0% level).

Chromatographic Conditions

| Parameter | Setting |

| Flow Rate | 1.5 mL/min |

| Column Temp | 25°C |

| Injection Volume | 20 µL |

| Detection | UV @ 254 nm |

| Run Time | 45 Minutes |

Gradient Program:

| Time (min) | % Mobile Phase A | % Mobile Phase B | Comment |

| 0.0 | 70 | 30 | Initial Hold for Polar Impurities |

| 2.0 | 70 | 30 | Isocratic dwell |

| 30.0 | 40 | 60 | Linear Ramp to elute MF |

| 35.0 | 10 | 90 | High Organic Wash for Impurity E |

| 40.0 | 10 | 90 | Hold to clear column |

| 40.1 | 70 | 30 | Return to Initial |

| 45.0 | 70 | 30 | Re-equilibration |

Method Validation & System Suitability

To ensure the method is "self-validating" (Trustworthiness), the following criteria must be met before routine analysis.

System Suitability Parameters (SST)

Inject the System Suitability Solution 6 times.

| Parameter | Acceptance Criteria | Scientific Rationale |

| Resolution ( | > 2.0 between MF and nearest peak | Ensures accurate integration. |

| Tailing Factor ( | < 1.5 for MF and Impurity E | Critical for the lipophilic Impurity E; tailing indicates secondary interactions. |

| RSD (Area) | < 2.0% (n=6) | Proves injector precision.[7] |

| Retention Time | MF ~ 22 min; Impurity E ~ 36 min | Confirms gradient accuracy. |

Sensitivity (LOD/LOQ)

Because Impurity E is limited to low levels (typically NMT 0.15% or 0.3%), sensitivity is paramount.[]

-

Limit of Quantitation (LOQ): Should be established at

of the nominal sample concentration. -

Signal-to-Noise (S/N): > 10 for the LOQ solution.[1][]

Troubleshooting & Expert Insights

Workflow: Handling "Ghost" Peaks and Carryover

Impurity E is "sticky." If you observe a peak at ~36 minutes in your Blank injection, it is likely carryover from a previous high-concentration injection.[1][]

Caption: Troubleshooting logic for eliminating carryover of lipophilic Impurity E.

Critical Tip: Do not use 100% Water as a needle wash. The lipophilic Impurity E will precipitate on the needle exterior. Use at least 50% organic in the needle wash.

References

-

European Pharmacopoeia (Ph.[][6][7] Eur.). Mometasone Furoate Monograph 04/2014:1447.[] (Defines Impurity E as Mometasone 11,17-difuroate and sets limits). []

-

United States Pharmacopeia (USP). Mometasone Furoate Ointment Monograph. (Describes the L60 column usage and gradient principles). [1][]

-

PubChem. Mometasone Furoate EP Impurity E (CID 99564855).[] National Library of Medicine. (Verifies chemical structure and CAS 1370190-33-2).[1][][3][8][9] [1]

-

Vairale, A., et al. (2009).[] Determination of Mometasone Furoate by HPLC in Topical Preparations. Trade Science Inc.[][7] (Discusses mobile phase optimization for mometasone impurities).

-

Waters Corporation. (2015). USP Method Transfer and UPLC Method for Analysis of Mometasone Furoate Ointment. Application Note. (Demonstrates L60 column performance and gradient transfer).

Sources

- 1. Mometasone Furoate EP Impurity E | C32H32Cl2O8 | CID 99564855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. veeprho.com [veeprho.com]

- 4. lcms.cz [lcms.cz]

- 5. Separation of Mometasone furoate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 6. drugfuture.com [drugfuture.com]

- 7. tsijournals.com [tsijournals.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. synthinkchemicals.com [synthinkchemicals.com]

Application Note: High-Performance TLC Strategies for Mometasone Ester Separation

This Application Note is designed for analytical chemists and pharmaceutical scientists involved in the Quality Control (QC) and Research & Development (R&D) of corticosteroid formulations. It moves beyond basic textbook descriptions to provide a robust, field-validated framework for the Thin Layer Chromatography (TLC) analysis of Mometasone Furoate, focusing on its separation from degradation products (hydrolysis) and matrix interferences.

Introduction & Scope

Mometasone Furoate (MF) is a potent synthetic corticosteroid used extensively in dermatological and respiratory treatments.[1] Chemically, it is the 17-(2-furoate) ester of mometasone.[2][3][4][5] The critical analytical challenge in TLC is not merely identifying the parent compound but ensuring its separation from Mometasone base (alcohol) —the primary hydrolysis degradation product—and other potential impurities like 9,21-dichloro analogs.

This guide presents two distinct chromatographic systems:

-

The QC Standard (Compendial Mode): A robust, high-throughput system for identification and gross impurity limits.

-

The Stability-Indicating System (R&D Mode): A multi-component mobile phase designed to resolve the ester from its hydrolysis products with high specificity.

Mechanistic Principles

The separation of Mometasone esters on Silica Gel 60 F254 relies on adsorption chromatography .

-

Stationary Phase Interaction: The free hydroxyl group at C-11 and the carbonyls interact with the silanol groups via hydrogen bonding.

-

Mobile Phase Selectivity:

-

Non-polar solvents (Hexane/Toluene) regulate the migration rate (Rf).

-

Polar modifiers (Methanol/Ethanol) displace the analyte from active sites.

-

Acidity (Formic Acid) suppresses the ionization of residual silanols, reducing spot tailing for these steroidal structures.

-

Experimental Protocols

System A: The QC Standard (Compendial Approach)

Best for: Routine Identification, Raw Material Release.

| Parameter | Condition |

| Stationary Phase | Silica Gel 60 F254 (0.25 mm thickness), pre-coated aluminum or glass sheets. |

| Mobile Phase | Chloroform : Ethyl Acetate (3 : 1 v/v) |

| Chamber Saturation | Standard saturation (filter paper lined), 30 minutes. |

| Sample Loading | 20–40 µL (Bandwise application preferred for resolution). |

| Detection | UV Absorption at 254 nm .[3][6][7][8][9][10] |

| Target Rf | Mometasone Furoate: ~0.40 – 0.50 |

System B: Stability-Indicating High-Resolution Method

Best for: Degradation studies, separating MF from Mometasone Base and impurities.

| Parameter | Condition |

| Stationary Phase | HPTLC Silica Gel 60 F254 (Merck/EMD Millipore). |

| Mobile Phase | Hexane : Chloroform : Methanol : Acetonitrile (6 : 6 : 1 : 0.3 v/v/v/v) |

| Chamber Saturation | 20 minutes, ambient temperature (25°C). |

| Migration Distance | 80 mm (approx. 15-20 mins). |

| Detection | UV Densitometry at 250 nm (Absorbance mode).[1] |

| Specificity | Resolves MF (Ester) from MF Degradant (Base).[4] |

Step-by-Step Workflow

Phase 1: Sample Preparation

-

Standard Stock: Dissolve 10 mg Mometasone Furoate Reference Standard (RS) in 10 mL Methanol or Dichloromethane (1 mg/mL).

-

Test Sample (Cream/Ointment):

-

Weigh equivalent of 1 mg MF into a centrifuge tube.

-

Add 5 mL Methanol/Acetonitrile (1:1).

-

Vortex for 2 mins; Heat gently (40°C) if base is waxy.

-

Centrifuge at 3000 rpm for 10 mins to precipitate excipients.

-

Use clear supernatant.

-

Phase 2: Chromatographic Development

Figure 1: Standardized TLC/HPTLC Workflow for Corticosteroid Analysis.

Phase 3: Detection & Analysis

-

UV Inspection (254 nm): Mometasone Furoate appears as a dark quenching spot against the bright green fluorescent background.

-

Densitometry (Optional but Recommended): Scan at 250 nm (Maximum Absorbance).

-

Acceptance Criteria (USP/BP Limits):

Quantitative Data & Performance Metrics

The following data compares the performance of the two recommended systems.

| Performance Metric | System A (QC Standard) | System B (Stability Indicating) |

| Mobile Phase | Chloroform : Ethyl Acetate (3:1) | Hexane : CHCl₃ : MeOH : ACN (6:6:1:0.[4]3) |

| Rf (Mometasone Furoate) | 0.45 ± 0.03 | 0.36 ± 0.02 |

| Rf (Mometasone Base) | < 0.20 (Poor resolution) | 0.66 ± 0.02 |

| Rf (Salicylic Acid) | N/A | 0.21 ± 0.02 |

| Resolution (Rs) | Moderate | High (> 2.0 between Ester and Base) |

| Linearity (r²) | N/A (Limit Test) | > 0.999 (0.5 – 5.0 µ g/band ) |

| LOD (Limit of Detection) | ~100 ng/band | ~210 ng/band |

Note: System B is superior for separating the lipophilic ester (MF) from the more polar hydrolysis product (Base) due to the inclusion of Hexane (modulates polarity) and Acetonitrile (sharpens peaks).

Troubleshooting & Optimization Logic

Common issues in corticosteroid TLC include "tailing" due to silanol interactions or "edge effects" due to uneven saturation. Use the logic tree below to diagnose.

Figure 2: Decision Tree for Troubleshooting TLC Anomalies.

References

-

USP-NF. (2025).[3][12] Mometasone Furoate Monograph. United States Pharmacopeia.[3][12] Link

-

British Pharmacopoeia. (2021).[6][9] Mometasone Ointment: Identification by Thin Layer Chromatography. Link

-

Mostafa, N. M., et al. (2018). Validated Stability-Indicating Methods for Determination of Mometasone Furoate in Presence of its Alkaline Degradation Product. Journal of Chromatographic Science, 56(2), 154–162. Link

-

Shaikh, S., & Muneera, M. S. (2019). Study of Intrinsic Stability of Mometasone Furoate in Presence of Salicylic Acid by HPTLC. Bentham Science. Link

-

Patel, B., & Patel, S. (2023).[13][14] A specific high-performance TLC method validated for estimation of mometasone furoate and olopatadine hydrochloride. Separation Science Plus. Link

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. trungtamthuoc.com [trungtamthuoc.com]

- 4. academic.oup.com [academic.oup.com]

- 5. ijcrt.org [ijcrt.org]

- 6. pharmacopoeia.com [pharmacopoeia.com]

- 7. uspnf.com [uspnf.com]

- 8. uspnf.com [uspnf.com]

- 9. pharmacopoeia.com [pharmacopoeia.com]

- 10. semanticscholar.org [semanticscholar.org]

- 11. uspbpep.com [uspbpep.com]

- 12. trungtamthuoc.com [trungtamthuoc.com]

- 13. researchgate.net [researchgate.net]

- 14. analyticalscience.wiley.com [analyticalscience.wiley.com]

Application Note: Solubility Profiling of Mometasone Furoate in Organic Solvents for Pharmaceutical Development

Introduction

Mometasone furoate is a potent synthetic corticosteroid widely utilized for its anti-inflammatory, anti-pruritic, and vasoconstrictive properties in the treatment of dermatological conditions, allergic rhinitis, and asthma.[1][2] Its therapeutic efficacy is intrinsically linked to its formulation, which must ensure adequate dissolution and bioavailability at the target site. A critical parameter governing formulation success is the solubility of the active pharmaceutical ingredient (API) in various excipients and solvent systems.[3][4]

This document provides a detailed framework for researchers, scientists, and drug development professionals to systematically determine the solubility of Mometasone Furoate in a range of organic solvents. Understanding this solubility profile is a cornerstone of pre-formulation studies, enabling rational solvent selection for manufacturing processes, formulation design (e.g., creams, lotions, ointments), and the development of robust analytical methods.[3][5]

The protocols herein are grounded in principles outlined by the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH), ensuring data integrity and regulatory alignment.[6][7][8]

Clarification on Nomenclature: The subject of this note is Mometasone Furoate. The formal chemical name is 9,21-Dichloro-11β-hydroxy-16α-methyl-3,20-dioxopregna-1,4-dien-17-yl furan-2-carboxylate.[9] It is a mono-esterified compound at the 17-position with a furoate group.[1][2] The term "11,17-Difuroate Mometasone Furoate" is chemically inaccurate and should not be used.

Physicochemical Properties of Mometasone Furoate

A molecule's structure dictates its solubility. Mometasone Furoate (Molecular Formula: C27H30Cl2O6, Molecular Weight: 521.43 g/mol ) is a large, relatively nonpolar molecule.[10][11] Its key structural features influencing solubility include:

-

Steroid Backbone: A large, rigid, and hydrophobic core.

-

Furoate Ester at C-17: This group significantly increases lipophilicity.

-

Chlorine Atoms at C-9 and C-21: These halogens contribute to the molecule's overall nonpolar character.

-

Hydroxyl Group at C-11: Provides a site for hydrogen bonding, contributing a minor polar characteristic.

These features result in a molecule that is practically insoluble in water but shows solubility in various organic solvents.[9][12] Published data indicates Mometasone Furoate is soluble in acetone, methylene chloride, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF), and slightly soluble in alcohols like ethanol and methanol.[9][10][12] Its high oil-water partition coefficient (LogP ≈ 3.9 - 4.1) further confirms its lipophilic nature.[1][13]

| Property | Value | Source |

| Molecular Formula | C27H30Cl2O6 | [10] |

| Molecular Weight | 521.43 g/mol | [11] |

| Appearance | White to off-white powder | [9][14] |

| Water Solubility | Practically insoluble | [12][14] |

| LogP | ~3.9 - 4.1 | [1][13] |

| UV λmax | ~248 nm | [10] |

| Melting Point | ~220 °C (with decomposition) | [9] |

Principles of Equilibrium Solubility Testing

The most reliable measure of solubility is thermodynamic equilibrium solubility . This is defined as the concentration of a solute in a saturated solution when it is in equilibrium with an excess of the solid drug substance.[15] The "Saturation Shake-Flask" method is the gold-standard technique recommended by regulatory bodies like the USP for determining this value.[6][16]

The core principle involves agitating an excess amount of the API in the solvent of interest for a sufficient duration to reach equilibrium. After this period, the solid and liquid phases are separated, and the concentration of the dissolved API in the supernatant is quantified using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC).[3][17]

Protocol: Equilibrium Solubility Determination via Shake-Flask Method

This protocol details the steps for accurately measuring the solubility of Mometasone Furoate in a selection of organic solvents.

Materials and Equipment

-

API: Mometasone Furoate powder (purity ≥98%)

-

Solvents: HPLC-grade or equivalent purity of selected organic solvents (e.g., Acetone, Methylene Chloride, Ethanol, Isopropanol, Methanol, Dimethyl Sulfoxide (DMSO), Propylene Glycol, Heptane).

-

Equipment:

-

Analytical balance (4-decimal place)

-

Glass scintillation vials or flasks with screw caps

-

Orbital shaker or rotator capable of constant temperature control (e.g., 25 °C ± 1 °C)

-

Centrifuge

-

Syringe filters (0.22 or 0.45 µm, chemically compatible with the solvent, e.g., PTFE)

-

Volumetric flasks and pipettes

-

Validated HPLC-UV system for quantification (λ = 248 nm)

-

Experimental Workflow Diagram

Caption: Workflow for the Shake-Flask Equilibrium Solubility Protocol.

Step-by-Step Procedure

-

Preparation of Slurries:

-

Accurately weigh an excess amount of Mometasone Furoate (e.g., 20-30 mg) directly into a series of glass vials. The amount should be sufficient to ensure solid material remains at the end of the experiment.

-

Using a calibrated pipette, add a precise volume (e.g., 2.0 mL) of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (typically 25 °C or 37 °C, depending on the application).

-

Agitate the slurries at a moderate speed (e.g., 150 rpm) for a predetermined period. A duration of 24 to 48 hours is generally sufficient for most small molecules to reach equilibrium. Rationale: This extended agitation ensures the system reaches a true thermodynamic equilibrium between the dissolved and undissolved states.

-

After the equilibration period, visually inspect each vial to confirm the presence of undissolved solid Mometasone Furoate. If a sample is completely dissolved, it indicates that solubility is higher than the prepared concentration, and the experiment must be repeated with more API.

-

-

Sample Collection and Preparation:

-

Remove the vials from the shaker and let them stand for a short period to allow the bulk of the solid to settle.

-

Centrifuge the vials (e.g., at 10,000 rpm for 10 minutes) to pellet the remaining undissolved API. Rationale: Centrifugation is a critical step to separate the solid and liquid phases without disturbing the equilibrium.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the supernatant through a chemically-resistant syringe filter (e.g., 0.22 µm PTFE) into a clean vial. Rationale: Filtration removes any remaining fine particulates that could otherwise dissolve upon dilution and artificially inflate the measured solubility.

-

Accurately dilute the filtered sample with a suitable mobile phase or solvent to a concentration that falls within the linear range of the HPLC calibration curve.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC-UV method (detection at λmax ≈ 248 nm).

-

Calculate the concentration of Mometasone Furoate in the original undiluted sample by applying the dilution factor. This value represents the equilibrium solubility.

-

Data Presentation

Results should be compiled into a clear, comparative table.

| Organic Solvent | Polarity Index | Dielectric Constant | Solubility at 25°C (mg/mL) | Solubility at 25°C (mol/L) |

| Heptane | 0.1 | 1.9 | Experimental Value | Calculated Value |

| Methylene Chloride | 3.1 | 9.1 | Experimental Value | Calculated Value |

| Acetone | 5.1 | 20.7 | Experimental Value | Calculated Value |

| Isopropanol | 3.9 | 19.9 | Experimental Value | Calculated Value |

| Ethanol | 4.3 | 24.5 | Experimental Value | Calculated Value |

| Methanol | 5.1 | 32.7 | Experimental Value | Calculated Value |

| Propylene Glycol | - | 32.0 | Experimental Value | Calculated Value |

| DMSO | 7.2 | 46.7 | Experimental Value | Calculated Value |

High-Throughput Screening (HTS) for Early-Phase Development

For early-stage development where API is limited and rapid screening of many solvents is required, high-throughput methods can be employed.[17] These methods, often performed in 96-well plates, provide kinetic solubility data rather than thermodynamic equilibrium solubility.[15][18]

Techniques like laser nephelometry can rapidly assess precipitation as a DMSO stock solution of the API is diluted into the target organic solvent.[18][19] While less precise than the shake-flask method, HTS is invaluable for ranking solvents and identifying promising candidates for further, more rigorous investigation.[20]

HTS Workflow Diagram

Caption: High-Throughput Screening (HTS) Workflow for Kinetic Solubility.

Troubleshooting and Key Considerations

-

Polymorphism: The crystalline form of Mometasone Furoate can significantly impact solubility.[5] Ensure the same batch and polymorph are used throughout the study for consistent results.

-

Solvent Purity and Water Content: The presence of impurities or water in organic solvents can alter their solvating properties. Always use high-purity, anhydrous solvents where appropriate.

-

Adsorption: Mometasone Furoate may adsorb to filter membranes. A filter validation study should be performed to ensure no significant loss of API occurs during filtration.

-

Equilibration Time: For some systems, 24 hours may not be sufficient to reach equilibrium. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) for a subset of solvents to confirm that equilibrium has been achieved.

-

pH of Saturated Solution: While less critical for organic solvents than aqueous media, the final pH of protic solvents should be noted, as it can influence the stability of the API.[21]

Conclusion

A systematic evaluation of Mometasone Furoate's solubility in a diverse range of organic solvents is an indispensable step in pharmaceutical development. The gold-standard shake-flask method provides accurate thermodynamic solubility data essential for late-stage formulation, while HTS methods offer a rapid and material-sparing approach for early-stage solvent screening. The data generated from these protocols will empower formulation scientists to make informed decisions, leading to the development of stable, effective, and safe Mometasone Furoate drug products. This adherence to rigorous, well-documented procedures is a cornerstone of meeting global quality standards, such as those outlined by ICH guidelines.[22][23][24]

References

-

USP <1236> Solubility Measurements. Biorelevant.com. [Link]

-

Mometasone Furoate Summary. PubChem, National Institutes of Health. [Link]

-

High-Throughput Measurement of Compound Solubility. HORIZON® system Application Note. [Link]

- Mometasone compositions and methods of making and using the same.

-

A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. ACS Publications. [Link]

-

MOMETASONE FUROATE LOTION (MOMETASONE FUROATE TOPICAL SOLUTION USP 0.1%). DailyMed, National Library of Medicine. [Link]

-

<1236> Solubility Measurements. USP-NF. [Link]

-

Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Dow Development Labs. [Link]

-

A High Throughput Screening Platform for Liquid Formulation Design. Recipharm. [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. SciSpace. [Link]

-

High Throughput Solubility Screening Method for Assessing Feasibility of Developing Self-Emulsifying Lipid Based Formulations. Biopharma Asia. [Link]

-

Drug solubility: why testing early matters in HTS. BMG LABTECH. [Link]

-

Impurity guidelines in drug development under ICH Q3. AMSbiopharma. [Link]

-

Mometasone Furoate. European Pharmacopoeia. [Link]

-

Revision of USP Chapter <1236> Solubility Measurements Published for Comments. ECA Academy. [Link]

-

ICH Guidelines on particle properties. Pharmaceutical Networking. [Link]

-

Annex 4: Guidance on equilibrium solubility studies. World Health Organization (WHO). [Link]

-

ICH harmonised tripartite guideline specifications: test procedures and acceptance criteria. [Link]

-

ICH Q6A - Specifications: Test procedures and acceptance criteria. [Link]

-

ICH guideline Q11 on development and manufacture of drug substances. European Medicines Agency (EMA). [Link]

-

Any official guideline to conduct solubility studies? ResearchGate. [Link]

-

Analytical Testing–Accurate and Complete Characterization of Your API. Altasciences. [Link]

Sources

- 1. Mometasone Furoate | C27H30Cl2O6 | CID 441336 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Mometasone furoate | 83919-23-7 [chemicalbook.com]

- 3. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 4. tapi.com [tapi.com]